molecular formula C28H14N4O2 B3052137 4,4'-Bis(3,4-dicyanophenoxy)biphenyl CAS No. 38791-69-4

4,4'-Bis(3,4-dicyanophenoxy)biphenyl

Cat. No.: B3052137
CAS No.: 38791-69-4
M. Wt: 438.4 g/mol
InChI Key: GCQXFKBSPSLVPY-UHFFFAOYSA-N
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Description

4,4’-Bis(3,4-dicyanophenoxy)biphenyl is an organic compound with the molecular formula C28H14N4O2. It is a member of the phthalonitrile family, known for its high thermal stability and mechanical properties. This compound is often used in the production of high-performance polymers and materials, particularly in applications requiring resistance to high temperatures and harsh environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(3,4-dicyanophenoxy)biphenyl typically involves the reaction of 4-nitrophthalonitrile with biphenol in the presence of anhydrous potassium carbonate as a catalyst. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(3,4-dicyanophenoxy)biphenyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Aromatic Amines: Used in polymerization reactions to form crosslinked structures.

    Anhydrous Potassium Carbonate: Acts as a catalyst in the synthesis of the compound.

    Dimethyl Sulfoxide (DMSO): Common solvent used in the synthesis process.

Major Products

Mechanism of Action

The primary mechanism of action of 4,4’-Bis(3,4-dicyanophenoxy)biphenyl involves its ability to form highly crosslinked polymer networks. When heated with aromatic amines or amidine salts, the compound undergoes polymerization to form polytriazine structures. These polymers exhibit exceptional thermal stability and mechanical properties, making them suitable for high-temperature applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Bis(3,4-dicyanophenoxy)biphenyl is unique due to its ability to form highly crosslinked polytriazine polymers with exceptional thermal stability and mechanical strength. This makes it particularly valuable in applications requiring materials that can withstand extreme conditions .

Properties

IUPAC Name

4-[4-[4-(3,4-dicyanophenoxy)phenyl]phenoxy]benzene-1,2-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H14N4O2/c29-15-21-5-11-27(13-23(21)17-31)33-25-7-1-19(2-8-25)20-3-9-26(10-4-20)34-28-12-6-22(16-30)24(14-28)18-32/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQXFKBSPSLVPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N)OC4=CC(=C(C=C4)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

77810-24-3
Details Compound: 1,2-Benzenedicarbonitrile, 4,4′-[[1,1′-biphenyl]-4,4′-diylbis(oxy)]bis-, homopolymer
Record name 1,2-Benzenedicarbonitrile, 4,4′-[[1,1′-biphenyl]-4,4′-diylbis(oxy)]bis-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77810-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80348311
Record name 4,4'-Bis(3,4-dicyanophenoxy)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38791-69-4
Record name 4,4'-Bis(3,4-dicyanophenoxy)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture containing 4,4'-biphenol 2 (5.0 g, 0.027 mol), 4-nitrophthalonitrile 3 (9.7 g, 0.056 mol) and anhydrous potassium carbonate (9.6 g, 0.070 mol) in 60 ml of dry dimethyl sulfoxide was stirred at room temperature for 24 hours. The potassium carbonate was added in three portions. At this point, the reaction mixture was slowly poured into cold, dilute hydrochloric acid (200 ml). The crude precipitate was isolated by suction filtration, washed with water until neutral and dried. Purification was achieved by recrystallization from acetone-water to afford 11.2 g (95%) of 1, m.p. 232°-235° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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